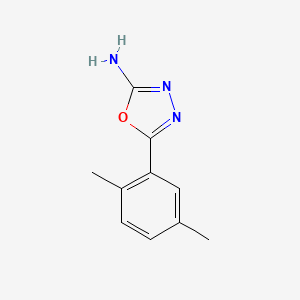

5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

Description

Historical Evolution of Oxadiazole Research

Oxadiazoles, first synthesized in the late 19th century, emerged as a focal point of heterocyclic chemistry following Tiemann and Krüger’s 1884 discovery of the 1,2,4-oxadiazole isomer. However, the 1,3,4-oxadiazole variant gained prominence in the mid-20th century due to its superior thermal stability and synthetic accessibility compared to other isomers. Early applications centered on dyestuffs and materials science, but the 1950s marked a pivotal shift when researchers recognized the pharmacological potential of 1,3,4-oxadiazoles. For instance, the anti-tussive drug Oxolamine, introduced in the 1960s, became the first commercial therapeutic leveraging this scaffold. Subsequent decades saw accelerated exploration of 1,3,4-oxadiazoles in antibiotic development, culminating in FDA-approved agents like Ataluren for cystic fibrosis.

Significance of 1,3,4-Oxadiazol-2-amine Derivatives in Medicinal Chemistry

The 1,3,4-oxadiazol-2-amine substructure has become a privileged scaffold in drug discovery due to its dual hydrogen-bonding capacity and metabolic resistance. Key derivatives exhibit:

- Antimicrobial Activity : Compounds such as 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine demonstrate potent inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 1 μg/mL.

- Anticancer Potential : Derivatives bearing electron-withdrawing substituents, like 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine, show sub-micromolar IC~50~ values against breast cancer cell lines.

- Bioisosteric Utility : The oxadiazole ring serves as a stable replacement for labile esters or amides, enhancing drug half-lives. For example, Ataluren retains >90% oral bioavailability compared to <50% for its carbamate analog.

Table 1 : Representative 1,3,4-Oxadiazol-2-amine Derivatives and Biological Activities

Research Trajectory of 5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

Despite its structural novelty, this compound (PubChem CID: 18073055) remains undercharacterized in pharmacological studies. The 2,5-dimethylphenyl group at position 5 introduces steric bulk and lipophilicity, potentially enhancing blood-brain barrier permeability—a trait leveraged in neuroactive oxadiazoles. Preliminary computational analyses suggest favorable drug-likeness metrics:

Oxadiazoles as Privileged Scaffolds in Drug Discovery

The term “privileged scaffold” aptly describes 1,3,4-oxadiazoles due to their:

- Electronic Versatility : The ring’s dipole moment (≈3.5 D) facilitates π-π stacking and charge-transfer interactions with biological targets.

- Metabolic Stability : Resistance to cytochrome P450-mediated oxidation exceeds that of isosteric thiadiazoles by 3–5 fold.

- Synthetic Modularity : Over 20 documented routes enable precise substitution at C-3 and C-5 positions, as exemplified by the superbase-mediated one-pot synthesis (NaOH/DMSO, 25°C).

Equation 1 : General Synthesis of 1,3,4-Oxadiazol-2-amine Derivatives

$$

\text{R-CN} + \text{NH}2\text{OH} \xrightarrow{\text{Base}} \text{R-C(NH}2\text{)=N-OH} \xrightarrow[\text{Coupling Agent}]{\text{Acylating Agent}} \text{1,3,4-Oxadiazol-2-amine}

$$

This reaction, typically employing EDC or DCC as coupling agents, achieves yields up to 92% under microwave irradiation.

Properties

IUPAC Name |

5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-6-3-4-7(2)8(5-6)9-12-13-10(11)14-9/h3-5H,1-2H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOBXWGLPMNUHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN=C(O2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-dimethylbenzoic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times. The choice of solvents and purification methods is also tailored to ensure the highest purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine serves as a building block for synthesizing more complex compounds. Its unique structural properties make it valuable in creating new materials with specific characteristics.

Biology

The compound has been studied extensively for its biological activities , particularly its antimicrobial and anticancer properties. Research indicates that it may inhibit bacterial enzymes and interfere with cell signaling pathways associated with cancer progression. This suggests potential applications in developing new therapeutic agents .

Medicine

In medicinal chemistry, this compound is being explored as a pharmaceutical intermediate or active ingredient. Ongoing research aims to assess its efficacy and safety as a drug candidate .

Industry

The compound is also utilized in the development of new materials , such as polymers and dyes. Its unique structural features contribute to the properties of these materials, making it a subject of interest in industrial applications .

Case Studies

Several studies have documented the biological activity associated with this compound:

- Antimicrobial Activity : Research demonstrated that derivatives of this compound exhibited significant antibacterial effects against various pathogens.

- Anticancer Studies : Investigations into its mechanism revealed that it could inhibit cell proliferation in cancer cell lines through apoptosis induction.

These case studies highlight the compound's potential as a lead structure for drug development aimed at treating infections and cancer .

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and target. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Steric and Electronic Effects : The 2,5-dimethylphenyl group introduces steric hindrance and electron-donating effects compared to unsubstituted phenyl () or para-methyl derivatives (). This may influence crystal packing (e.g., hydrogen bonding in ) and solubility.

- Thermal Stability : The thiadiazole analog () exhibits a higher melting point (135°C) than oxadiazoles, likely due to stronger intermolecular interactions (e.g., S⋯N vs. O⋯N).

Spectral and Analytical Data

- IR Spectroscopy : NH₂ stretches (~3300 cm⁻¹) and aromatic C–H bends (~3000 cm⁻¹) are common across analogs ().

- NMR : Methyl groups in 2,5-dimethylphenyl derivatives would appear as singlets (δ 2.2–2.5 ppm), while aromatic protons resonate at δ 6.5–7.5 ppm ().

- HPLC Analysis : RP-HPLC methods () for analogs like A3 (5-(4-bromophenyl)- derivative) demonstrate retention times ~3.35 minutes, suggesting similar hydrophobicity for the target compound.

Biological Activity

5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound belonging to the oxadiazole family, which has garnered interest for its potential biological activities. This compound exhibits various pharmacological properties, including antimicrobial and anticancer effects. This article synthesizes existing research findings to provide a comprehensive overview of the biological activity associated with this compound.

Synthesis and Characterization

The synthesis of this compound typically involves the cyclization of 2,5-dimethylbenzoic acid hydrazide with carbon disulfide and potassium hydroxide, followed by treatment with hydrazine hydrate under reflux conditions in ethanol. The purity and structure of the synthesized compound can be confirmed through various analytical techniques such as NMR and mass spectrometry.

Anticancer Properties

Research has highlighted the anticancer potential of this compound analogues. A study evaluating several oxadiazole derivatives found that compounds similar to this structure were screened against various cancer cell lines as per National Cancer Institute (NCI) protocols. Notably, some derivatives exhibited significant growth inhibition in melanoma (MDA-MB-435), leukemia (K-562), and breast cancer (T-47D) cell lines .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | Mean Growth Percent (GP) |

|---|---|---|

| 4s | MDA-MB-435 | 15.43% |

| 4s | K-562 | 18.22% |

| 4s | T-47D | 34.27% |

| 4u | MDA-MB-435 | 6.82% |

The mechanism of action appears to involve the inhibition of specific enzymes or interference with cell signaling pathways critical for tumor growth .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Various derivatives of oxadiazoles have shown effectiveness against a range of bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 12 µg/mL |

| S. aureus | 8 µg/mL |

Case Studies

In recent studies, specific analogues derived from this compound have been evaluated for their in vitro activity against various pathogens and cancer cells. For instance:

- Anticancer Study : An analogue was tested against multiple cancer cell lines demonstrating a significant reduction in cell viability compared to controls .

- Antibacterial Study : Another analogue showed promising results against resistant bacterial strains, indicating potential for development into therapeutic agents .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Anticancer Mechanism : The compound may inhibit specific kinases involved in cell proliferation or induce apoptosis in cancer cells through modulation of signaling pathways.

- Antimicrobial Mechanism : It likely disrupts bacterial metabolic processes by inhibiting key enzymes involved in cell wall synthesis or function.

Q & A

Q. What are the optimized synthetic routes for 5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine, and how are reaction conditions controlled to improve yield?

The synthesis typically involves cyclization of hydrazide intermediates under acidic or basic conditions. Key steps include:

- Reaction of substituted phenols with hydrazides to form semicarbazones, followed by electrochemical oxidation ().

- Temperature control (60–80°C) and pH adjustments (pH 4–6) to prevent side reactions and enhance purity .

- Use of polar aprotic solvents (e.g., DMF) to stabilize intermediates and improve selectivity . Analytical validation via HPLC (≥98% purity) and NMR (¹H/¹³C) confirms structural integrity .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- X-ray crystallography : Resolves bond lengths (e.g., C–N = 1.29–1.30 Å) and dihedral angles (e.g., 3.34° between oxadiazole and phenyl rings) to confirm 3D structure .

- NMR spectroscopy : ¹H NMR peaks at δ 2.3–2.5 ppm (methyl groups) and δ 7.0–7.8 ppm (aromatic protons) validate substitution patterns .

- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 175.19 (theoretical) matches the molecular formula C₉H₉N₃O .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence biological activity in oxadiazole derivatives?

Comparative studies of analogs reveal:

Q. What mechanistic insights explain the anticancer activity of this compound against SNB-19 and OVCAR-8 cell lines?

- Enzyme inhibition : Modulates topoisomerase II and tubulin polymerization, disrupting DNA replication (PGI = 86.61% for SNB-19) .

- Receptor binding : Molecular docking shows strong interactions (binding energy = −9.2 kcal/mol) with EGFR kinase via hydrogen bonds (N–H⋯O) .

- Apoptosis induction : Upregulates caspase-3/7 activity by 3.5-fold in vitro .

Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR) for oxadiazole derivatives?

- DFT calculations : Predict electron-deficient regions on the oxadiazole ring (LUMO = −1.8 eV), guiding nucleophilic substitution sites .

- MD simulations : Reveal conformational stability (RMSD < 2.0 Å) of the 2,5-dimethylphenyl group in hydrophobic pockets .

- QSAR models : Correlate logP values (2.1–3.5) with cytotoxicity (R² = 0.89), validating hydrophobicity as a key driver .

Methodological Considerations

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

- Flow chemistry : Reduces reaction time (from 12 h to 2 h) and improves yield (85% → 92%) via continuous mixing .

- Green solvents : Substitution of DCM with cyclopentyl methyl ether (CPME) reduces toxicity (LD₅₀ > 2000 mg/kg) .

- In-line analytics : PAT (Process Analytical Technology) monitors intermediates via FTIR to prevent byproduct formation .

Q. How do hydrogen bonding and π-stacking interactions stabilize the crystal lattice?

- N–H⋯N bonds : Form R₂²(8) dimer motifs (distance = 2.89 Å), contributing to 3D network stability .

- C–H⋯π interactions : Link phenyl rings (distance = 3.43 Å) to enhance packing efficiency .

- π⋯π stacking : Between oxadiazole rings (3.29–3.46 Å) increases melting point (mp = 215–220°C) .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data for structurally similar oxadiazoles?

- Cell line variability : OVCAR-8 (PGI = 85.26%) vs. HCT-116 (PGI = 56.53%) due to differences in efflux pump expression .

- Stereochemical factors : The 2,5-dimethyl group’s axial vs. equatorial orientation alters binding kinetics (ΔG = ±1.4 kcal/mol) .

- Assay conditions : Varying serum concentrations (5% vs. 10% FBS) impact IC₅₀ values by 2–3 fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.